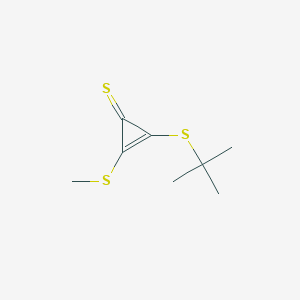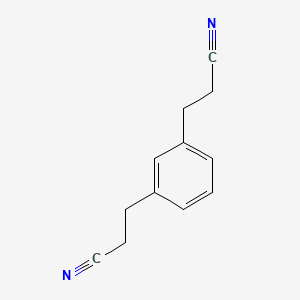
(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium is a chemical compound known for its unique structure and properties It is composed of a 2,6-dimethylphenyl group and a 9H-fluoren-9-yl group bonded to an oxophosphanium center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium typically involves the reaction of 2,6-dimethylphenyl lithium with 9H-fluoren-9-yl phosphine oxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Purification techniques like recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form phosphines, which are useful intermediates in organic synthesis.
Substitution: It can participate in substitution reactions where the oxophosphanium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The oxophosphanium center can coordinate with metal ions, facilitating catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, influencing pathways involved in organic synthesis and material science.
Vergleich Mit ähnlichen Verbindungen
- (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphine
- (2,6-Dimethylphenyl)(9H-fluoren-9-yl)phosphine oxide
Comparison: (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium is unique due to its oxophosphanium center, which imparts distinct reactivity and coordination properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in catalysis and material science make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
90255-60-0 |
|---|---|
Molekularformel |
C21H18OP+ |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
(2,6-dimethylphenyl)-(9H-fluoren-9-yl)-oxophosphanium |
InChI |
InChI=1S/C21H18OP/c1-14-8-7-9-15(2)20(14)23(22)21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)21/h3-13,21H,1-2H3/q+1 |
InChI-Schlüssel |
HOIUYGPNNACMIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)[P+](=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


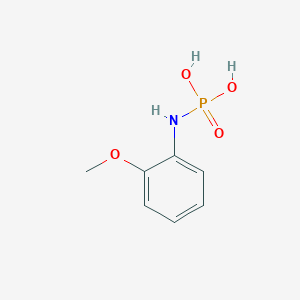


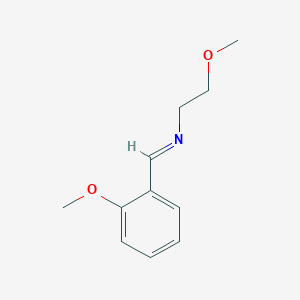
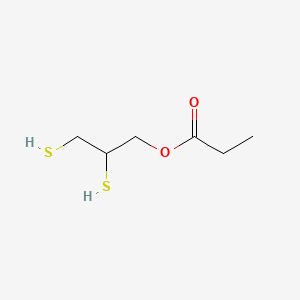
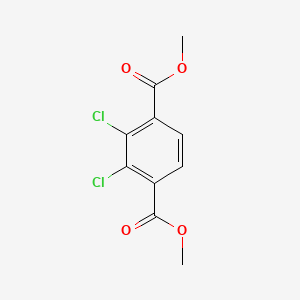
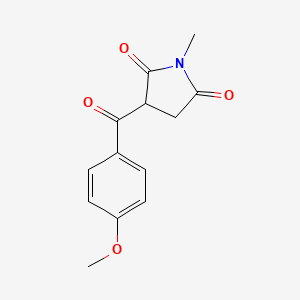

![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)

